molecular formula C14H16Cl2N2O3 B6646785 1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid

1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid

Cat. No.: B6646785
M. Wt: 331.2 g/mol
InChI Key: IDLADQXEYKIYHB-UHFFFAOYSA-N
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Description

1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid, also known as DCCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to modulate the levels of cytokines and chemokines involved in inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been found to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which may contribute to its therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid. One area of interest is the development of this compound-based drug delivery systems for the treatment of neurological disorders. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its ability to cross the blood-brain barrier, make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid involves the reaction between 2,4-dichlorophenyl isocyanate and cyclopentanone in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-[[(2,4-Dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Properties

IUPAC Name

1-[[(2,4-dichlorophenyl)carbamoylamino]methyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c15-9-3-4-11(10(16)7-9)18-13(21)17-8-14(12(19)20)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLADQXEYKIYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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